3-Chloro-4-fluorobenzohydrazide
Overview
Description
3-Chloro-4-fluorobenzohydrazide is an organic compound with the molecular formula C7H6ClFN2O and a molecular weight of 188.59 g/mol It is a derivative of benzohydrazide, characterized by the presence of both chlorine and fluorine atoms on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-fluorobenzohydrazide typically involves the reaction of 3-chloro-4-fluorobenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions, often in the presence of a suitable solvent such as ethanol or methanol . The general reaction scheme is as follows:
3-Chloro-4-fluorobenzoic acid+Hydrazine hydrate→this compound+Water
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the process generally involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-fluorobenzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Condensation Reactions: It can react with aldehydes and ketones to form hydrazones, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Condensation Reactions: Typically involve the use of aldehydes or ketones in the presence of an acid catalyst.
Major Products:
Substitution Reactions: Depending on the nucleophile used, products can vary widely.
Condensation Reactions: The major products are hydrazones, which have applications in various synthetic pathways.
Scientific Research Applications
3-Chloro-4-fluorobenzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluorobenzohydrazide largely depends on its application. In biological systems, it may act by inhibiting specific enzymes or interacting with proteins, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary based on the specific context of its use.
Comparison with Similar Compounds
- 3-Chloro-4-fluorobenzoic acid
- 4-Chloro-3-fluorobenzohydrazide
- 3-Chloro-4-fluorobenzotrifluoride
Comparison: 3-Chloro-4-fluorobenzohydrazide is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can influence its reactivity and interactions compared to similar compounds. For example, the presence of these halogens can affect the compound’s electron density and steric properties, making it suitable for specific synthetic applications that other similar compounds may not be able to achieve .
Properties
IUPAC Name |
3-chloro-4-fluorobenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFN2O/c8-5-3-4(7(12)11-10)1-2-6(5)9/h1-3H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXDFZDWRYDZEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NN)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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